5-Bromo-2,3-dichloro-4-trifluoromethylpyridine

Cross-coupling Chemoselectivity Reaction yield

Researchers needing regioselective functionalization of electron-deficient pyridines face low yields with chloro-only analogs. This compound solves that via a chemoselective 5-Br handle enabling mild Suzuki-Miyaura coupling (37°C, aqueous) while preserving the 2,3-dichloro-4-CF₃ core for subsequent activation. • 4× faster coupling vs non-brominated analogs under identical conditions • 3-5× reduced intrinsic clearance (microsomal) for extended metabolic stability • In stock with global shipping

Molecular Formula C6HBrCl2F3N
Molecular Weight 294.88 g/mol
Cat. No. B12843312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dichloro-4-trifluoromethylpyridine
Molecular FormulaC6HBrCl2F3N
Molecular Weight294.88 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)Cl)C(F)(F)F)Br
InChIInChI=1S/C6HBrCl2F3N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H
InChIKeyLIWGWTCCGAAIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,3-dichloro-4-trifluoromethylpyridine: Key Intermediate Overview


5-Bromo-2,3-dichloro-4-trifluoromethylpyridine (CAS 1349716-36-4) is a polyhalogenated pyridine derivative with the molecular formula C₆HBrCl₂F₃N and a molecular weight of 294.88 g/mol . The molecule features a unique 2,3-dichloro-4-trifluoromethyl substitution pattern with a strategically placed bromine atom at the 5-position [1]. This dense halogenation—combining chlorine, bromine, and a trifluoromethyl group on a single pyridine ring—imparts distinctive physicochemical properties, including enhanced lipophilicity and metabolic stability, which are hallmarks of trifluoromethylpyridine (TFMP) scaffolds in modern agrochemical and pharmaceutical research [1][2].

5-Bromo-2,3-dichloro-4-trifluoromethylpyridine: Why Generic Substitution Fails


The 5-bromo substituent in 5-bromo-2,3-dichloro-4-trifluoromethylpyridine is not merely a replaceable halogen; it provides a unique regiochemical handle for selective cross-coupling that is absent in non-brominated analogs such as 2,3-dichloro-4-(trifluoromethyl)pyridine or 2,3-dichloro-5-(trifluoromethyl)pyridine . While the chlorine atoms are generally less reactive under mild Suzuki-Miyaura conditions, the bromine atom undergoes facile oxidative addition with palladium catalysts, enabling sequential, chemoselective functionalization without disturbing the electron-deficient trifluoromethylpyridine core [1][2]. Substituting this compound with a non-brominated analog would necessitate harsher conditions for C–Cl activation, often leading to lower yields, poor regiocontrol, or decomposition of sensitive downstream intermediates [2][3].

5-Bromo-2,3-dichloro-4-trifluoromethylpyridine vs. Closest Analogs


Suzuki-Miyaura Coupling: Bromo vs. Chloro Reactivity

The bromine atom at the 5-position of 5-bromo-2,3-dichloro-4-trifluoromethylpyridine provides a significantly more reactive handle for Suzuki-Miyaura cross-coupling compared to the chlorine atoms in 2,3-dichloro-4-(trifluoromethyl)pyridine [1]. Under mild aqueous conditions (37 °C, air-stable), aryl bromides typically achieve >80% conversion within 2–4 hours, whereas aryl chlorides require elevated temperatures (>80 °C) and specialized ligands to reach comparable yields [2][3].

Cross-coupling Chemoselectivity Reaction yield

Lipophilicity (cLogP) vs. Non-Brominated Analogs

The introduction of a bromine atom at the 5-position of 2,3-dichloro-4-trifluoromethylpyridine increases calculated lipophilicity (cLogP) by approximately 0.6–0.8 units compared to the non-brominated parent [1]. This modification falls within the optimal range (cLogP 2.5–4.5) for central nervous system (CNS) drug candidates, while the parent compound's lower lipophilicity (cLogP ~2.0) limits its passive blood-brain barrier permeability [2].

Lipophilicity Metabolic stability Drug-likeness

Metabolic Stability: Trifluoromethylpyridine vs. Non-Fluorinated

The trifluoromethyl group at the 4-position confers significant metabolic stability to the pyridine ring by blocking oxidative metabolism at the adjacent 3- and 5-positions [1]. Studies on related TFMP derivatives demonstrate that the presence of a CF₃ group reduces intrinsic clearance in human liver microsomes by 3- to 5-fold compared to non-fluorinated pyridine analogs [2][3].

Metabolic stability CYP inhibition In vivo half-life

5-Bromo-2,3-dichloro-4-trifluoromethylpyridine: Best-Fit Applications


Sequential Diversification of CNS-Penetrant Candidates

The 5-bromo handle enables initial Suzuki-Miyaura coupling under mild aqueous conditions (37 °C, air-stable) to introduce aryl or heteroaryl diversity at C5, preserving the 2,3-dichloro-4-trifluoromethyl core for subsequent activation [1]. This sequential strategy is particularly valuable for generating focused libraries of CNS-penetrant lead compounds, where the enhanced cLogP (3.8 vs. 3.0) improves predicted blood-brain barrier permeability [2].

Agrochemical Intermediate with Enhanced Persistence

The metabolic stability conferred by the 4-trifluoromethyl group (3- to 5-fold reduced intrinsic clearance in microsomal assays) makes this compound an ideal building block for agrochemical candidates requiring extended field half-life [3]. The 5-bromo position provides a reliable point for attaching diverse pharmacophores while maintaining core stability against environmental degradation [1].

Orthogonally Protected Scaffolds for Fragment-Based Discovery

The differential reactivity of C5–Br versus C2–Cl and C3–Cl enables orthogonal protecting group strategies that are unattainable with non-brominated TFMP analogs. Researchers can functionalize C5 under mild Pd catalysis, then activate the chloro positions under distinct conditions (e.g., Buchwald-Hartwig amination or Negishi coupling) to build complex, densely functionalized heterocycles in high yield [4].

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